4-(4-chlorobenzoyl)-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Introduction of the chlorobenzoyl group: This step may involve the acylation of the pyrrole ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the chloropyridinyl group: This can be done through a nucleophilic substitution reaction where the pyrrole derivative reacts with 6-chloropyridine-2-carbohydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbohydrazide
- N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide
Uniqueness
The uniqueness of 4-(4-chlorobenzoyl)-N’-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-N'-(6-chloropyridin-2-yl)-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-6-4-10(5-7-12)16(24)11-8-13(20-9-11)17(25)23-22-15-3-1-2-14(19)21-15/h1-9,20H,(H,21,22)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPHVBHEVMDYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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